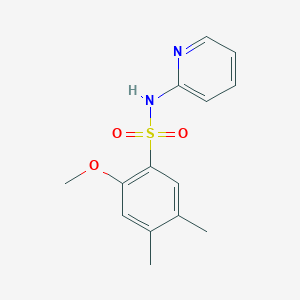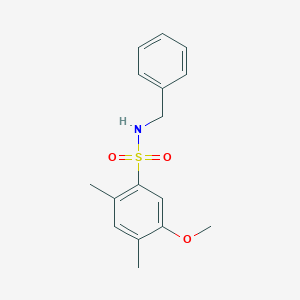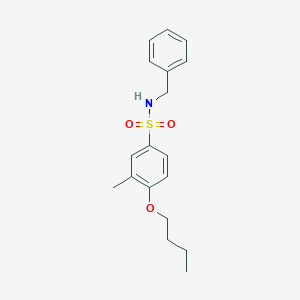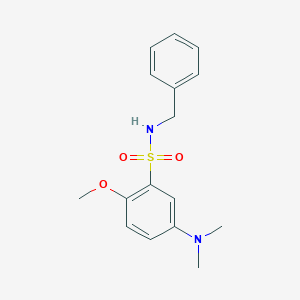
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as W-13, is a chemical compound that belongs to the sulfonamide family. It is a potent and selective inhibitor of calmodulin-dependent enzymes and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide inhibits calmodulin-dependent enzymes by binding to the calmodulin-binding domain of the enzyme. This prevents the binding of calmodulin to the enzyme, which is necessary for its activation. As a result, the enzyme is unable to carry out its normal function, leading to the inhibition of cellular processes that depend on the enzyme.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit muscle contraction, neurotransmitter release, and gene expression. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The advantages of using N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide in lab experiments include its potency and selectivity as an inhibitor of calmodulin-dependent enzymes. The compound is also relatively easy to synthesize and purify. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide. One area of research is the identification of new calmodulin-dependent enzyme targets for the treatment of various diseases. Another area of research is the development of new inhibitors that are more potent and selective than N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide. Additionally, the compound could be used in combination with other drugs to enhance their efficacy or reduce their toxicity.
Synthesis Methods
The synthesis of N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide involves the reaction of 4-chloro-1-naphthalenesulfonamide with pentanol in the presence of sodium hydride. The resulting product is then treated with dimethyl sulfate to obtain N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide. The purity and yield of the compound can be improved by recrystallization.
Scientific Research Applications
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been extensively studied for its scientific research applications. It is a potent and selective inhibitor of calmodulin-dependent enzymes, which play a crucial role in a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The compound has been used to study the role of calmodulin-dependent enzymes in these processes and to identify potential drug targets for the treatment of various diseases.
properties
Product Name |
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide |
|---|---|
Molecular Formula |
C17H23NO3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-5-8-13-21-16-11-12-17(22(19,20)18(2)3)15-10-7-6-9-14(15)16/h6-7,9-12H,4-5,8,13H2,1-3H3 |
InChI Key |
UEPUGVOZEZHDIZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)












![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)